molecular formula C20H34O2 B134984 (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol CAS No. 31658-51-2

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol

Cat. No.: B134984
CAS No.: 31658-51-2
M. Wt: 306.5 g/mol
InChI Key: GUBNWXDDDXQJOQ-GZZXEUMKSA-N
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Description

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is a biochemical compound with the molecular formula C20H34O2 It is a steroid derivative that has been studied for its various biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the reduction of a suitable ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different diol derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different diol derivatives.

Scientific Research Applications

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its role in various biological processes and its potential as a biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of various biochemical products and as a research tool in proteomics.

Mechanism of Action

The mechanism of action of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol involves its interaction with specific molecular targets and pathways. As a steroid derivative, it may interact with steroid receptors and influence gene expression and cellular processes. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (3beta,17alpha)-Dihydroxy-5alpha-androstane: Another steroid derivative with similar hydroxyl groups but different structural features.

    5alpha-androstane-3beta,17alpha-diol: A related compound with androgenic activity and involvement in gonadotropin regulation.

Uniqueness

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is unique due to its specific hydroxylation pattern and structural configuration, which confer distinct chemical and biological properties compared to other similar steroid derivatives.

Biological Activity

(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol, also known as bolandiol or 19-nortestosterone-3β,17β-diol, is a synthetic anabolic steroid with significant implications in medical and physiological contexts. Its biological activity is primarily attributed to its interactions with various steroid hormone receptors and its metabolic pathways. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H28O2\text{C}_{19}\text{H}_{28}\text{O}_2

This structure is characterized by a steroid backbone with specific hydroxyl groups that influence its biological interactions.

Bolandiol exhibits a range of biological activities through its interaction with steroid hormone receptors:

  • Androgen Receptor (AR) Affinity : Bolandiol binds to the androgen receptor with lower affinity compared to testosterone (T) and dihydrotestosterone (DHT), demonstrating approximately 4-9% of the potency of T in transactivation assays . This suggests that while it may not be as potent as other androgens, it still exerts significant androgenic effects.
  • Progestin and Estrogen Receptors : The compound also shows measurable affinity for progestin receptors (PR) and estrogen receptors (ERα and ERβ), indicating potential progestational and estrogenic activities . Specifically, it has been shown to stimulate uterine weight increases in immature female rats, suggesting estrogen-like effects.

Biological Effects

The biological effects of this compound can be summarized as follows:

  • Anabolic Effects : Studies have demonstrated that bolandiol can increase lean body mass and bone mineral density without significantly stimulating sex accessory glands . This makes it a candidate for therapeutic use in conditions requiring anabolic support.
  • Metabolism : Bolandiol is metabolized into 19-nortestosterone (19-NT), a potent anabolic steroid. This conversion is facilitated by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD), which contributes to its anabolic activity .

Case Studies

  • Anabolic Steroid Use in Athletes : A study involving athletes highlighted the use of bolandiol for enhancing performance due to its anabolic properties. Participants reported increases in muscle mass and strength without the adverse effects typically associated with testosterone derivatives .
  • Therapeutic Applications in Osteoporosis : In clinical trials focusing on osteoporosis management, bolandiol was found to improve bone mineral density in postmenopausal women. The results indicated that bolandiol could serve as an alternative to traditional hormone replacement therapies .

Comparative Biological Activity Table

CompoundAR Affinity (%)PR Affinity (%)ER Affinity (%)Anabolic Effect
Testosterone100100100High
Dihydrotestosterone1009080High
Bolandiol4-9~1~3-1Moderate
19-Nortestosterone10010050High

Properties

IUPAC Name

(3S,5R,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBNWXDDDXQJOQ-GZZXEUMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610019
Record name (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31658-51-2
Record name (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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